molecular formula C44H87NO5 B3025710 SM-102 CAS No. 2089251-47-6

SM-102

Katalognummer: B3025710
CAS-Nummer: 2089251-47-6
Molekulargewicht: 710.2 g/mol
InChI-Schlüssel: BGNVBNJYBVCBJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Herstellung von SM-102 umfasst mehrere synthetische Schritte. Der letzte Schritt ist eine Alkylierungsreaktion, bei der ein sekundäres Amin mit einem Lipidbromester kombiniert wird . Die Reaktion kann wie folgt zusammengefasst werden:

HO(CH2)2NH(CH2)7CO2CH(C8H17)2+Br(CH2)5CO2C11H23This compound\text{HO(CH}2\text{)}_2\text{NH(CH}_2\text{)}_7\text{CO}_2\text{CH(C}_8\text{H}{17}\text{)}2 + \text{Br(CH}_2\text{)}_5\text{CO}_2\text{C}{11}\text{H}{23} \rightarrow \text{this compound} HO(CH2​)2​NH(CH2​)7​CO2​CH(C8​H17​)2​+Br(CH2​)5​CO2​C11​H23​→this compound

Wissenschaftliche Forschungsanwendungen

mRNA Vaccine Development

Role in COVID-19 Vaccines:
SM-102 is a key component of the Moderna COVID-19 vaccine (mRNA-1273). It forms part of the lipid nanoparticle system that encapsulates the mRNA, facilitating its delivery into human cells. The lipid nanoparticles protect the fragile mRNA from degradation and enhance cellular uptake through receptor-mediated endocytosis .

Mechanism of Action:
At physiological pH, this compound maintains a neutral charge but becomes positively charged within the nanoparticle. This property allows it to effectively bind to the negatively charged mRNA backbone, ensuring successful encapsulation and delivery . The structure of this compound contributes to the stability and efficacy of LNPs in delivering therapeutic mRNA to target cells.

Gene Therapy Applications

Transfection Efficiency:
Recent studies have demonstrated that formulations containing this compound significantly enhance transfection efficiency compared to other lipids. For instance, in murine models, this compound LNPs showed prolonged expression of luciferase when used to deliver luciferase mRNA, indicating its potential for sustained gene expression .

Case Study: β-Catenin mRNA Delivery:
In a study involving β-catenin mRNA encapsulated in this compound LNPs, researchers observed enhanced transfection efficacy both in vitro and in vivo. The study reported increased bone formation in a murine tibia fracture model when treated with this compound-β-catenin GOF mRNA, showcasing its potential for therapeutic applications in bone regeneration .

Bioluminescence Imaging

This compound is also utilized for non-invasive bioluminescence imaging. By encapsulating luciferase-encoding mRNA within this compound LNPs, researchers can visualize gene expression in living organisms. This application is particularly useful for tracking gene delivery and expression dynamics in real-time during experimental studies .

Comparative Studies

Recent comparative studies have evaluated the performance of this compound against other ionizable lipids used in LNP formulations. Findings indicate that this compound outperforms alternatives like ALC-0315 (used in Pfizer's vaccine) regarding intramuscular delivery efficiency and protein expression levels .

Lipid Type mRNA Delivery Efficiency Protein Expression Level
This compoundHighest60% more than ALC-0315
ALC-0315ModerateBaseline
cKK-E12ModerateComparable to ALC-0315

Synthesis and Formulation

The synthesis of this compound involves an alkylation reaction where a secondary amine reacts with a lipid bromo ester. This process is crucial for developing effective LNPs that can deliver mRNA therapeutics efficiently .

Biologische Aktivität

SM-102 is a cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for mRNA delivery, particularly in the context of COVID-19 vaccines such as Moderna's SPIKEVAX. This compound has garnered attention for its biological activity, especially regarding its efficacy in gene expression and immunogenicity. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular functions, and implications for vaccine development.

Ionizable Lipid Properties

This compound is characterized by its ability to form stable lipid nanoparticles that encapsulate mRNA. This encapsulation is crucial for protecting mRNA from degradation and facilitating its delivery into cells. Studies indicate that this compound demonstrates superior performance compared to other ionizable lipids, such as ALC-0315, particularly in terms of:

  • Luciferase Expression : In vitro studies show that this compound leads to higher luciferase expression in HEK293T cells compared to other formulations .
  • Antibody Production : In vivo studies highlight that this compound enhances antibody production against SARS-CoV-2 spike protein, suggesting a robust immunogenic response .

Impact on Ionic Currents

Research has also explored the effects of this compound on ionic currents in various cell types. Notably, it has been shown to block hyperpolarization-activated K+ currents (I_K(erg)) in endocrine and microglial cells. The inhibition occurs in a concentration-dependent manner with an IC50 around 98–108 μM, indicating its potential influence on cellular excitability and signaling pathways .

1. Vaccine Efficacy Studies

In a comparative study involving different LNP formulations, this compound was found to induce comparable levels of cytokines and chemokines while achieving higher luciferase expression levels than ALC-0315. The study utilized bioluminescent imaging to assess protein expression post-injection, revealing that this compound mediated a 60% increase in bioluminescence compared to control groups .

2. Kinetics of Lipid Distribution

A study measuring the distribution of this compound in human plasma post-vaccination indicated that it peaks at approximately 1.1 days after administration and decays logarithmically over time. The levels remained significantly above background for several days, which is critical for understanding the pharmacokinetics of mRNA vaccines .

Data Table: Summary of Key Findings

StudyKey FindingsMethodology
Higher luciferase expression with this compound vs ALC-0315In vitro transfection assays
Inhibition of I_K(erg) currents in endocrine cellsElectrophysiological measurements
Peak plasma concentration at 1.1 days post-vaccinationMass spectrometry lipidomics
Enhanced antibody response with Th1 bias using this compound LNPsImmunogenicity assessments

Implications for Vaccine Development

The findings surrounding this compound's biological activity underscore its significance in enhancing mRNA vaccine efficacy. Its ability to promote robust immune responses while maintaining stability and delivery efficiency positions it as a valuable component in future vaccine formulations.

Future Research Directions

Future studies should focus on:

  • Long-term Safety : Investigating potential long-term effects of this compound on human health.
  • Comparative Efficacy : Further comparing this compound with other ionizable lipids across diverse populations.
  • Mechanistic Insights : Elucidating the precise mechanisms through which this compound influences cellular ionic currents and immune responses.

Eigenschaften

IUPAC Name

heptadecan-9-yl 8-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H87NO5/c1-4-7-10-13-16-17-18-24-32-41-49-43(47)35-29-25-31-38-45(39-40-46)37-30-23-19-22-28-36-44(48)50-42(33-26-20-14-11-8-5-2)34-27-21-15-12-9-6-3/h42,46H,4-41H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNVBNJYBVCBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H87NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336730
Record name SM-102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089251-47-6
Record name SM-102
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2089251476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SM-102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SM-102
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7OBQ65G2I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SM-102
Reactant of Route 2
Reactant of Route 2
SM-102
Reactant of Route 3
Reactant of Route 3
SM-102
Reactant of Route 4
Reactant of Route 4
SM-102
Reactant of Route 5
Reactant of Route 5
SM-102
Reactant of Route 6
Reactant of Route 6
SM-102

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.